molecular formula C7H7BF2O2 B6307936 3,4-Difluoro-2-methylphenylboronic acid, 95% CAS No. 2121514-75-6

3,4-Difluoro-2-methylphenylboronic acid, 95%

Cat. No. B6307936
CAS RN: 2121514-75-6
M. Wt: 171.94 g/mol
InChI Key: DGJSOELAJXKTJX-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylphenylboronic acid (3,4-DFMPA) is a boronic acid derivative with a wide range of applications in the synthesis of organic molecules. It has been widely used in the development of pharmaceuticals, agrochemicals, and other organic compounds. The chemical structure of 3,4-DFMPA consists of two aromatic rings linked by a boron atom. 3,4-DFMPA is also known as 2-methylfluorophenylboronic acid, 2-methyl-3,4-difluorophenylboronic acid, and methyl-3,4-difluorophenylboronic acid.

Scientific Research Applications

Applications in Chemical Synthesis and Environmental Studies

  • Fluorinated Compounds in Environmental Degradation : Polyfluoroalkyl chemicals, which can include derivatives similar to 3,4-difluoro-2-methylphenylboronic acid, are extensively used in industrial applications. Their environmental degradation, particularly the microbial degradation potential, has been a subject of research. These compounds can degrade into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), raising concerns due to their persistence and toxicological profiles in the environment (Liu & Avendaño, 2013).

  • Synthesis of Fluorinated Biphenyls : In the synthesis of fluorinated biphenyl compounds, which are key intermediates for manufacturing various materials, including pharmaceuticals, 3,4-difluoro-2-methylphenylboronic acid could potentially serve as a reagent or precursor. The synthesis of 2-fluoro-4-bromobiphenyl, for example, demonstrates the utility of fluorinated phenylboronic acids in creating valuable chemical intermediates for further application in the synthesis of anti-inflammatory and analgesic materials (Qiu et al., 2009).

  • Development of Chemosensors : The structural features of 3,4-difluoro-2-methylphenylboronic acid make it an interesting candidate for the development of chemosensors. Phenylboronic acids and their derivatives have been explored for their ability to detect various analytes, including metal ions and anions, due to their selective binding properties. This capability highlights the potential application of such compounds in environmental monitoring and analytical chemistry (Roy, 2021).

Mechanism of Action

Target of Action

3,4-Difluoro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the Suzuki-Miyaura coupling, the 3,4-Difluoro-2-methylphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 3,4-Difluoro-2-methylphenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared

Result of Action

The primary result of the action of 3,4-Difluoro-2-methylphenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling . This leads to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the particular organic compounds that are synthesized.

Action Environment

The action of 3,4-Difluoro-2-methylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of boronic esters like this compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups.

properties

IUPAC Name

(3,4-difluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJSOELAJXKTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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